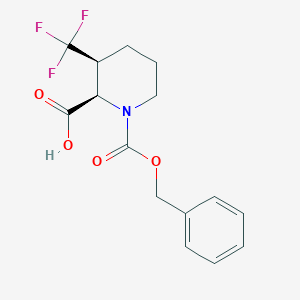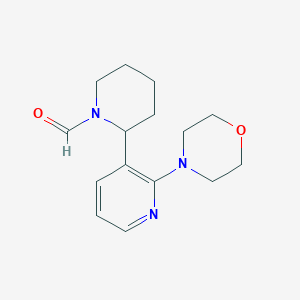![molecular formula C11H13N3O B11815701 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine](/img/structure/B11815701.png)
2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine is a heterocyclic compound that features a piperidine ring fused to an oxazolo[5,4-b]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the palladium-catalyzed direct C–H bond functionalization to build the tricyclic scaffold . Another approach utilizes microwave-assisted direct condensation reactions to rapidly prepare 2-substituted oxazolo[4,5-b]pyridines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of continuous flow processes, can be applied to scale up the synthesis of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for C–H bond functionalization, trifluoroacetic acid as a cocatalyst, and microwave irradiation for rapid condensation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, palladium-catalyzed reactions can yield enantiomerically enriched protected piperidines, while microwave-assisted reactions can produce various 2-substituted oxazolo[4,5-b]pyridines .
Applications De Recherche Scientifique
2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Medicine: It has potential pharmacological properties and is investigated for its therapeutic potential in various diseases.
Industry: The compound is used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The oxazolo[5,4-b]pyridine scaffold is known to act as a pharmacophore, interacting with diverse molecular targets such as kinases, receptors, and enzymes. These interactions can modulate biological pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine can be compared with other similar compounds, such as:
Isothiazolo[4,5-b]pyridines: These compounds have been explored as inhibitors of cyclin G-associated kinase (GAK) and share structural similarities with oxazolo[5,4-b]pyridines.
Pyrimido[1,2-a]benzimidazoles: These compounds contain a pyridazine fragment and are relevant in medicinal chemistry.
The uniqueness of this compound lies in its specific structural features and its potential for diverse pharmacological applications.
Propriétés
Formule moléculaire |
C11H13N3O |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
2-piperidin-4-yl-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C11H13N3O/c1-2-9-11(13-5-1)15-10(14-9)8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2 |
Clé InChI |
HJDIKEYLAZTQPB-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=NC3=C(O2)N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopenta[c]pyran-4-carboxylic acid, 1-(](/img/structure/B11815625.png)

![1-(4-(sec-Butyl)benzyl)-1H-benzo[d]imidazole-2-sulfonic acid](/img/structure/B11815634.png)
![(3S)-3-(2-methylpropoxycarbonyl)-2-azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B11815637.png)

![4-[(4-Methoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B11815645.png)

![Ditert-butyl 3,4,6,10-tetrazatricyclo[6.3.0.02,6]undeca-2,4-diene-5,10-dicarboxylate](/img/structure/B11815655.png)



![3-[(4-tert-butylphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11815685.png)

![5,6,7-Trimethoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11815705.png)
